2,4-Dimethylbenzylmagnesium chloride 2,4-Dimethylbenzylmagnesium chloride
Brand Name: Vulcanchem
CAS No.: 107549-24-6
VCID: VC20821762
InChI: InChI=1S/C9H11.ClH.Mg/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,2H2,1,3H3;1H;/q-1;;+2/p-1
SMILES: CC1=CC(=C(C=C1)[CH2-])C.[Mg+2].[Cl-]
Molecular Formula: C9H11ClMg
Molecular Weight: 178.94 g/mol

2,4-Dimethylbenzylmagnesium chloride

CAS No.: 107549-24-6

Cat. No.: VC20821762

Molecular Formula: C9H11ClMg

Molecular Weight: 178.94 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dimethylbenzylmagnesium chloride - 107549-24-6

Specification

CAS No. 107549-24-6
Molecular Formula C9H11ClMg
Molecular Weight 178.94 g/mol
IUPAC Name magnesium;1-methanidyl-2,4-dimethylbenzene;chloride
Standard InChI InChI=1S/C9H11.ClH.Mg/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,2H2,1,3H3;1H;/q-1;;+2/p-1
Standard InChI Key PXDWYCWWGSGXAO-UHFFFAOYSA-M
SMILES CC1=CC(=C(C=C1)[CH2-])C.[Mg+2].[Cl-]
Canonical SMILES CC1=CC(=C(C=C1)[CH2-])C.[Mg+2].[Cl-]

Introduction

2,4-Dimethylbenzylmagnesium chloride is a Grignard reagent, a class of organomagnesium compounds used extensively in organic synthesis. These reagents are crucial for forming carbon-carbon bonds, which are essential in the synthesis of complex organic molecules. The compound is typically used in reactions such as nucleophilic additions to carbonyl compounds, alkylations, and cross-coupling reactions.

Synthesis and Preparation

The synthesis of 2,4-dimethylbenzylmagnesium chloride typically involves the reaction of 2,4-dimethylbenzyl chloride with magnesium metal in a suitable solvent like THF. This process is known as the Grignard reaction.

2,4-Dimethylbenzyl chloride+Mg2,4-Dimethylbenzylmagnesium chloride\text{2,4-Dimethylbenzyl chloride} + \text{Mg} \rightarrow \text{2,4-Dimethylbenzylmagnesium chloride}

Applications in Organic Synthesis

2,4-Dimethylbenzylmagnesium chloride is used in various organic synthesis reactions:

  • Nucleophilic Addition to Carbonyl Compounds: It reacts with aldehydes and ketones to form secondary and tertiary alcohols.

  • Alkylation Reactions: It can be used to alkylate other organic compounds, forming new carbon-carbon bonds.

  • Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions to form complex organic molecules.

Safety and Handling

Handling 2,4-dimethylbenzylmagnesium chloride requires caution due to its reactivity. It should be stored under inert conditions and handled in a well-ventilated area to avoid exposure to moisture and air.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator